molecular formula C13H15NO B1500021 5-Pyrrolidin-1-YL-indan-1-one CAS No. 954241-21-5

5-Pyrrolidin-1-YL-indan-1-one

Cat. No. B1500021
CAS RN: 954241-21-5
M. Wt: 201.26 g/mol
InChI Key: OQFMRDVPJRGLNT-UHFFFAOYSA-N
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Description

5-Pyrrolidin-1-YL-indan-1-one, commonly known as PVP or α-PVP, is a synthetic cathinone and a member of the pyrrolidine class of compounds. PVP has gained significant attention in recent years due to its potential use as a recreational drug. However, PVP has also shown potential in scientific research applications, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

PVP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines. PVP has also been shown to interact with the serotonin transporter, although its effects on this system are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PVP are similar to those of other stimulant drugs. PVP has been shown to increase heart rate, blood pressure, and body temperature, as well as to induce feelings of euphoria and increased energy. PVP has also been linked to the potential for addiction and dependence, as well as to a range of negative health effects, including psychosis, seizures, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

PVP has several advantages for use in lab experiments, including its potency and selectivity for the dopamine and norepinephrine transporters. However, PVP also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on PVP, including the development of new synthetic analogs with improved safety and efficacy profiles, the investigation of the potential therapeutic uses of PVP in the treatment of mood disorders and other psychiatric conditions, and the exploration of the mechanisms underlying the addictive potential of PVP and other stimulant drugs.
Conclusion:
In conclusion, PVP is a synthetic cathinone with potential for use in scientific research applications, particularly in the fields of neuroscience and pharmacology. PVP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. PVP has several advantages for use in lab experiments, including its potency and selectivity for the dopamine and norepinephrine transporters. However, PVP also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling. There are several future directions for research on PVP, including the development of new synthetic analogs with improved safety and efficacy profiles, the investigation of the potential therapeutic uses of PVP, and the exploration of the mechanisms underlying the addictive potential of PVP and other stimulant drugs.

Scientific Research Applications

PVP has shown potential in scientific research applications, particularly in the fields of neuroscience and pharmacology. PVP has been shown to interact with the dopamine and norepinephrine transporters, leading to increased release of these neurotransmitters. This effect has been linked to the potential use of PVP as a treatment for depression and other mood disorders.

properties

IUPAC Name

5-pyrrolidin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-6-3-10-9-11(4-5-12(10)13)14-7-1-2-8-14/h4-5,9H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFMRDVPJRGLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661193
Record name 5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrrolidin-1-YL-indan-1-one

CAS RN

954241-21-5
Record name 5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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